molecular formula C14H11ClN4O B5775652 N-(1H-1,3-BENZIMIDAZOL-2-YL)-N'-(3-CHLOROPHENYL)UREA

N-(1H-1,3-BENZIMIDAZOL-2-YL)-N'-(3-CHLOROPHENYL)UREA

Cat. No.: B5775652
M. Wt: 286.71 g/mol
InChI Key: YBMWQUIVUSOXGD-UHFFFAOYSA-N
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Description

WAY-656494 is a chemical compound with the molecular formula C₁₄H₁₁ClN₄O. It is known for its role as an immune regulator and has been studied for various applications in scientific research .

Mechanism of Action

Target of Action

The primary target of N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

The compound interacts with its target, IRE1, by binding to it. This binding leads to the auto-activation of the enzyme . The active endoribonuclease domain of IRE1 then splices XBP1 mRNA to generate a potent transcriptional activator . This process results in the upregulation of genes involved in protein folding, secretion, and degradation to restore the cell’s normal function .

Biochemical Pathways

The compound primarily affects the unfolded protein response (UPR) pathway . The UPR pathway is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER . The downstream effects include upregulation of genes involved in protein folding, secretion, and degradation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, would significantly impact its therapeutic efficacy .

Result of Action

The activation of the UPR pathway by N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea helps the cell cope with the accumulation of unfolded or misfolded proteins, thereby restoring normal cellular function . This can have significant implications in diseases where protein misfolding is a key factor, such as neurodegenerative diseases .

Chemical Reactions Analysis

WAY-656494 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-656494 has been extensively studied for its applications in various fields:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It has been studied for its role in immune regulation and cellular processes.

    Medicine: Research has focused on its potential therapeutic applications, particularly in immune-related disorders.

    Industry: It is used in the development of new materials and chemical products.

Comparison with Similar Compounds

WAY-656494 can be compared with other similar compounds, such as:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: A vasopressin receptor agonist.

    WAY-181187: A dopamine receptor antagonist.

WAY-656494 is unique in its specific immune regulatory properties, which distinguishes it from other similar compounds .

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMWQUIVUSOXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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